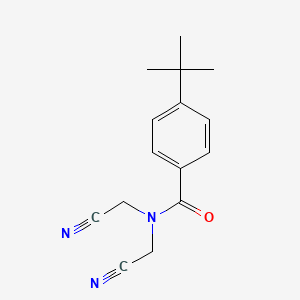

4-tert-butyl-N,N-bis(cyanomethyl)benzamide

Description

4-tert-butyl-N,N-bis(cyanomethyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the aromatic ring and two cyanomethyl groups attached to the amide nitrogen. The tert-butyl group confers steric bulk and lipophilicity, while the cyanomethyl groups introduce electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is structurally distinct from simple N,N-bis(cyanomethyl)amines (e.g., ) due to the presence of the amide backbone and aromatic system, which modulate its physicochemical and functional properties.

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-tert-butyl-N,N-bis(cyanomethyl)benzamide |

InChI |

InChI=1S/C15H17N3O/c1-15(2,3)13-6-4-12(5-7-13)14(19)18(10-8-16)11-9-17/h4-7H,10-11H2,1-3H3 |

InChI Key |

SGEDVNOZOQJQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with N,N-bis(cyanomethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the presence of cyanide groups.

Chemical Reactions Analysis

4-tert-butyl-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-tert-butyl-N,N-bis(cyanomethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on the Amide Nitrogen

- Cyanomethyl vs. Hydroxyethyl Groups: Replacement of cyanomethyl with 2-hydroxyethyl groups (as in 4-amino-N,N-bis(2-hydroxyethyl)benzamide, ) enhances hydrogen-bonding capacity and hydrophilicity, making the latter suitable for poly(ester amide) resins in corrosion-resistant coatings. In contrast, cyanomethyl groups reduce polarity, favoring applications requiring organic solubility .

- Cyanomethyl vs.

2.2 Aromatic Ring Substituents

tert-Butyl vs. Electron-Withdrawing Groups :

Bromo or nitro substituents (e.g., N,N-bis(p-nitrophenyl)amine, ) significantly reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions. The tert-butyl group, being electron-donating via hyperconjugation, stabilizes the ring but may hinder meta-substitution reactions .tert-Butyl vs. Methoxy Groups :

4-Methoxy-N,N-bis(phenylmethyl)benzamide () has a methoxy group that enhances resonance stabilization. The tert-butyl group, while less electronically active, improves thermal stability and resistance to oxidative degradation .

2.4 Physical and Functional Properties

- Solubility and Aggregation: The tert-butyl group enhances solubility in non-polar solvents compared to polar derivatives like N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide (), where chlorine atoms increase hydrophobicity but reduce organic solvent compatibility .

- The tert-butyl benzamide’s bulky substituents may similarly suppress phase transitions but could stabilize amorphous phases in polymer matrices .

Comparative Data Table

Biological Activity

4-tert-butyl-N,N-bis(cyanomethyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group and two cyanomethyl substituents attached to a benzamide backbone. Its molecular formula is CHNO, with a molecular weight of 255.31 g/mol. This compound has garnered interest in various fields, particularly organic synthesis and medicinal chemistry, due to its distinctive chemical properties.

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl derivatives with cyanomethylating agents. The presence of cyanide groups necessitates stringent safety measures during synthesis due to their toxicity. The tert-butyl group may provide steric hindrance, influencing the compound's binding affinity towards biological targets.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing cyanomethyl groups are often investigated for their interactions with biological targets. The mechanism of action generally involves binding to enzymes or receptors, potentially influencing various biochemical pathways.

Potential Biological Targets

- Enzymes and Receptors : The compound may interact with specific enzymes or receptors, affecting metabolic pathways.

- Cyanomethyl Groups : These groups may serve as reactive sites participating in biochemical interactions.

Case Studies and Research Findings

Research into the biological activity of related compounds provides insights into the potential applications of this compound:

-

Antiparasitic Activity : A study on benzamide derivatives showed significant activity against Trypanosoma brucei, a parasite responsible for African sleeping sickness. Compounds similar in structure demonstrated low EC values, indicating potent antiparasitic properties .

Compound EC (μM) Selectivity Ratio Compound 73 0.001 >30-fold over mammalian cells -

Cytotoxicity Studies : Other benzamides have been assessed for cytotoxicity against various cancer cell lines. For instance, the compound N-benzoyl-2-aminoethyl exhibited selective inhibition against cancer cells while sparing normal cells .

Compound CC (μM) Target Cells N-benzoyl-2-aminoethyl 40.0 (HepG2) Hepatic cancer N-benzoyl-2-aminoethyl 30.0 (CRL-8150) Lymphoblasts

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| N,N-dimethylbenzamide | Lacks tert-butyl and cyanomethyl groups | Different chemical properties and reactivity |

| 4-tert-butylbenzamide | Contains tert-butyl but lacks cyanomethyl groups | Different applications and reactivity |

| N,N-bis(cyanomethyl)benzamide | Similar structure but without tert-butyl group | Affects stability and interactions with targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.